

An In-depth Technical Guide to (-)-Butin: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Butin

Cat. No.: B190712

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This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of **(-)-Butin**, a naturally occurring flavanone with significant biological activities. This document is intended to serve as a technical resource, offering detailed information for research and development purposes.

Chemical Identity and Structure

(-)-Butin is a trihydroxyflavanone, a class of flavonoids found in various plants, including the seeds of *Vernonia anthelmintica* and the wood of *Dalbergia odorifera*.^[1] It is recognized for its potent antioxidant, anti-inflammatory, and antiplatelet properties.^{[2][3][4]}

Chemical Structure

The core structure of **(-)-Butin** consists of a C6-C3-C6 skeleton, characteristic of flavonoids. This structure comprises two benzene rings (A and B) linked by a three-carbon heterocyclic pyranone ring (C). The three hydroxyl groups are located at positions 7, 3', and 4'.^{[5][6]}

Caption: 2D Chemical Structure of **(-)-Butin**.

Stereochemistry

(-)-Butin is the (S)-enantiomer of butin.^{[3][6][7]} The stereocenter is located at the C2 position of the pyranone ring, where the B-ring is attached. This specific three-dimensional arrangement is

crucial for its biological activity and interaction with molecular targets. The levorotatory nature, indicated by the "(-)" prefix, signifies its property of rotating plane-polarized light to the left.

Chemical Identifiers

A summary of the key chemical identifiers for **(-)-Butin** is provided in the table below.

Identifier	Value	Source
IUPAC Name	(2S)-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydrochromen-4-one	[5]
Systematic IUPAC Name	(2S)-2-(3,4-Dihydroxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one	[1]
Molecular Formula	C ₁₅ H ₁₂ O ₅	[5]
Molecular Weight	272.25 g/mol	[5]
CAS Number	492-14-8	[1][5]
SMILES	C1--INVALID-LINK--C3=CC(=C(C=C3)O)O	[5]
InChI	InChI=1S/C15H12O5/c16-9-2-3-10-12(18)7-14(20-15(10)6-9)8-1-4-11(17)13(19)5-8/h1-6,14,16-17,19H,7H2/t14-/m0/s1	[1][5]
InChIKey	MJBPUQUGJNAPAZ-AWEZNQCLSA-N	[1][5]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **(-)-Butin**.

Property	Value	Source
Melting Point	224-226 °C	[6][8]
Boiling Point (Predicted)	582.4 ± 50.0 °C	[6]
Density (Predicted)	1.485 g/mL	[1]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	[2][6]
pKa (Predicted)	7.69 ± 0.40	[7]

Experimental Protocols

Isolation of (-)-Butin by High-Speed Counter-Current Chromatography

This protocol is based on the methodology for separating flavonoids from the seeds of *Vernonia anthelmintica*.

Objective: To isolate **(-)-Butin** from a crude plant extract.

Methodology:

- Preparation of Crude Sample:
 - Air-dry and powder the seeds of *Vernonia anthelmintica*.
 - Extract the powder with 95% ethanol using sonication.
 - Filter the extract and evaporate the solvent under reduced pressure to obtain the crude extract.
 - Suspend the crude extract in water and partition sequentially with petroleum ether, chloroform, and ethyl acetate.
 - The ethyl acetate fraction, rich in flavonoids, is concentrated and used for separation.

- High-Speed Counter-Current Chromatography (HSCCC) Separation:
 - Two-phase Solvent System: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water at an optimized volume ratio. The mixture is thoroughly shaken and allowed to equilibrate at room temperature. The two phases are then separated for use.
 - HSCCC Instrument Setup:
 - Fill the multilayer coil column entirely with the stationary phase (the more polar phase).
 - Rotate the column at a high speed (e.g., 800 rpm).
 - Pump the mobile phase (the less polar phase) into the column at a specific flow rate (e.g., 1.5 mL/min).
 - Sample Injection and Fraction Collection:
 - Once hydrodynamic equilibrium is reached, inject the crude sample solution (dissolved in a mixture of the stationary and mobile phases).
 - Continuously monitor the effluent with a UV detector at a suitable wavelength (e.g., 280 nm).
 - Collect fractions based on the resulting chromatogram.
- Analysis and Identification:
 - Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) with a C18 column.
 - Use a mobile phase gradient of acetonitrile and water (containing a small percentage of acid, e.g., 0.1% phosphoric acid).
 - Identify the peak corresponding to **(-)-Butin** by comparing the retention time with a known standard and by using mass spectrometry (MS) for molecular weight confirmation.

Biological Activity and Signaling Pathways

(-)-Butin exhibits a range of biological activities, with its protective effects against oxidative stress being particularly well-documented.

Protective Effect Against Myocardial Injury

Research has shown that **(-)-Butin** can protect against ischemia/reperfusion-induced myocardial injury in diabetic models. This protective effect is mediated, at least in part, through the activation of the AMPK/GSK-3 β /Nrf2 signaling pathway.[2][4]

Mechanism of Action:

- **AMPK Activation:** **(-)-Butin** activates AMP-activated protein kinase (AMPK), a key energy sensor in cells.
- **GSK-3 β Inhibition:** Activated AMPK leads to the phosphorylation and subsequent inhibition of glycogen synthase kinase 3 beta (GSK-3 β).
- **Nrf2 Activation and Antioxidant Response:** Inhibition of GSK-3 β promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of antioxidant genes, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This cascade enhances the cellular antioxidant defense system, mitigating oxidative stress and protecting cardiac cells from damage.



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Caption: AMPK/GSK-3 β /Nrf2 Signaling Pathway Activated by **(-)-Butin**.

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- To cite this document: BenchChem. [An In-depth Technical Guide to (-)-Butin: Chemical Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190712#butin-chemical-structure-and-stereochemistry]

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